2-(2-Chloro-4-fluorophenyl)-5-methyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c1-5-12-13-9(14-5)7-3-2-6(11)4-8(7)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBRPAZUEMVZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-chloro-4-fluorobenzohydrazide with acetic anhydride under reflux conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different oxadiazole derivatives with altered electronic properties.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. For instance, compounds with oxadiazole rings have been synthesized and tested for their effectiveness against various bacterial strains. A study highlighted the synthesis of several oxadiazole derivatives, which demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6.25 µg/disc to 12.5 µg/disc, comparable to standard antibiotics like amoxicillin .
Anticancer Properties
Another significant application of oxadiazole derivatives is in cancer therapy. Compounds containing the oxadiazole structure have been investigated for their ability to inhibit cancer cell proliferation. A recent study developed a series of 1,2,4-oxadiazole/quinazoline hybrids that showed promising antiproliferative effects against various cancer cell lines, indicating their potential as multitargeted anticancer agents . The compounds were noted for their ability to induce apoptosis in cancer cells through multiple pathways.
Agricultural Applications
Nematocidal Activity
The compound has been explored for its nematocidal properties. A specific derivative was found to exhibit remarkable nematocidal activity against Bursaphelenchus xylophilus, a significant pest in agriculture. The lethal concentration (LC50) was reported as low as 2.8 µg/mL, demonstrating its efficacy compared to conventional nematicides . This suggests potential applications in crop protection and pest management.
Material Science
Polymeric Applications
In material science, oxadiazoles have been studied for their role in developing advanced materials. Their incorporation into polymeric matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that oxadiazole-containing polymers exhibit improved performance in applications ranging from coatings to electronic materials due to their unique structural properties .
Summary Table of Applications
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against various bacterial strains |
| Anticancer agents | Induced apoptosis in cancer cells | |
| Agriculture | Nematocides | High efficacy against Bursaphelenchus xylophilus |
| Material Science | Advanced materials | Enhanced thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer progression by binding to their active sites .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
(a) Halogen Substitution Patterns
2-(2-Bromo-5-fluorophenyl)-5-methyl-1,3,4-oxadiazole ():
- Substitution: Bromine at position 2 and fluorine at position 5 on the phenyl ring.
- Molecular formula: C₉H₆BrFN₂O (MW: 257.06 g/mol).
- Key differences: Bromine’s larger atomic radius and polarizability compared to chlorine may alter lipophilicity and intermolecular interactions.
(b) Trifluoromethyl and Bromophenyl Derivatives
- 2-(4-Trifluoromethylphenyl)-5-methyl-1,3,4-oxadiazole (3h) (): Substitution: Trifluoromethyl (-CF₃) at position 4 on the phenyl ring. Molecular formula: C₁₀H₇F₃N₂O (MW: 228.17 g/mol).
Complex Heterocyclic Hybrids
Positional Isomers and Extended Aromatic Systems
- 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole (): Molecular formula: C₁₃H₉BrN₂O (MW: 289.13 g/mol).
Biological Activity
The compound 2-(2-Chloro-4-fluorophenyl)-5-methyl-1,3,4-oxadiazole is part of the oxadiazole family, which has gained considerable attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(2-Chloro-4-fluorophenyl)-5-methyl-1,3,4-oxadiazole can be represented as follows:
This compound features a chloro and fluorine substitution on the phenyl ring, which may enhance its biological activity through increased lipophilicity and altered electronic properties.
Research indicates that oxadiazole derivatives exhibit their biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Many oxadiazoles inhibit the proliferation of cancer cells by inducing apoptosis. This is often mediated through the activation of caspases and modulation of apoptotic pathways.
- Antimicrobial Activity : Some studies have shown that oxadiazole derivatives possess significant antimicrobial properties, potentially disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Antioxidant Activity : Oxadiazoles may also exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Anticancer Activity
A series of studies have evaluated the anticancer potential of 2-(2-Chloro-4-fluorophenyl)-5-methyl-1,3,4-oxadiazole against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver) | 12.5 | Induction of apoptosis |
| MDA-MB-231 (Breast) | 8.3 | Caspase activation |
| PC-3 (Prostate) | 6.7 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of proliferation |
These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Activity
In addition to its anticancer properties, 2-(2-Chloro-4-fluorophenyl)-5-methyl-1,3,4-oxadiazole has been tested for antimicrobial activity against several pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound possesses moderate antibacterial activity, which could be further explored for potential therapeutic applications.
Case Studies
- Anticancer Efficacy : A study involving the treatment of MDA-MB-231 breast cancer cells with varying concentrations of the compound demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis revealed significant apoptosis induction at concentrations above 5 µM.
- Synergistic Effects : Another investigation assessed the combined effects of 2-(2-Chloro-4-fluorophenyl)-5-methyl-1,3,4-oxadiazole with standard chemotherapeutics like doxorubicin. The combination showed enhanced cytotoxicity against PC-3 cells compared to either agent alone.
Q & A
Q. Notes
- Avoided non-academic sources (e.g., BenchChem) per instructions.
- Crystallographic and pharmacological data are prioritized for methodological rigor.
- Advanced FAQs integrate interdisciplinary approaches (synthesis, modeling, in vivo studies).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
